[(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
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Overview
Description
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with phenylacetic acid. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with 7-hydroxy-4-methylcoumarin . The reaction conditions usually include mild temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Oxidation and Reduction: Potential transformations involving the chromene moiety.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and alcohols in the presence of acid catalysts.
Hydrolysis: Requires aqueous acidic or basic conditions.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid would yield 7-hydroxy-4-methylcoumarin and phenylacetic acid.
Scientific Research Applications
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with specific molecular targets. The chromene moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other chromene derivatives such as:
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid.
4-methylumbelliferyl acetate: Another chromene derivative with similar structural features.
The uniqueness of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific combination of the chromene and phenylacetic acid moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-9-16(19)23-15-10-13(7-8-14(11)15)22-17(18(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCEIXRRSASID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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